BenchChemオンラインストアへようこそ!

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Lipophilicity Membrane Permeability ADME Prediction

This compound is the definitive starting point for a systematic SAR campaign on thiazol-2-yl-benzamide ion channel modulators. Its unique 3,4-dimethoxy/2-ethylthio combination is unrepresented in any published pharmacological dataset, eliminating target bias. The thioether handle enables metabolic labeling and linker conjugation. Procure this core scaffold to establish baseline ADME/PK for the subclass and explore novel selectivity against purinergic (P2X3) and zinc-activated (ZAC) channels, where class-level IC50s reach 1–3 μM. Computational profiling (logP 4.10, tPSA 75 Ų) supports intracellular target access.

Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
CAS No. 922689-79-0
Cat. No. B2845094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
CAS922689-79-0
Molecular FormulaC20H20N2O3S2
Molecular Weight400.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-15(12-27-20)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyHIYHNTQXJGUGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922689-79-0): Computational Profile and Evidence Status for Scientific Procurement


N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922689-79-0) is a synthetic small molecule belonging to the thiazol-2-yl-benzamide hybrid scaffold class, with a molecular formula of C20H20N2O3S2 and a molecular weight of 400.525 g/mol. Computational characterization via the ZINC database [1] reports a calculated logP of 4.10, topological polar surface area (tPSA) of 75.0 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds. The PrenDB resource reports an alternative calculated logP of 3.38. Critically, this compound is not reported in any peer-reviewed publications per ChEMBL and has no known biological activity in public databases [1], meaning all biological differentiation claims must currently be drawn from computational predictions or class-level pharmacological inference rather than direct experimental evidence.

Why N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide Cannot Be Substituted by In-Class Analogs


Within the thiazol-2-yl-benzamide chemical space, minor structural permutations produce divergent pharmacological signatures. The general scaffold is documented as a privileged chemotype for purinergic P2X3 receptor antagonism [1] and zinc-activated channel (ZAC) modulation [2], with reported IC50 values in the 1–3 μM range for specific N-(thiazol-2-yl)-benzamide analogs at ZAC [2]. However, the target compound's unique triad of structural features—3,4-dimethoxyphenyl at the thiazole 4-position, 2-ethylthio on the benzamide ring, and the specific ortho-substitution pattern—is not represented in any published pharmacological dataset [3]. The 3,4-dimethoxy substitution pattern imparts a distinct electronic distribution and CYP-mediated metabolic susceptibility compared to the 2,4-dimethoxy (CAS 922641-98-3) or 2,5-dimethoxy (CAS 898458-79-2) regioisomers, while the 2-ethylthio benzamide orientation creates steric and conformational constraints absent from the 3-ethylthio (CAS 941891-19-6) and 4-ethylthio (CAS 898429-31-7) regioisomers. Generic substitution is further contraindicated because the thioether (sulfide) oxidation state is metabolically and physicochemically distinct from its sulfonyl analog, which carries an additional 30 Da molecular weight and substantially higher tPSA. These combinatorial structural factors mean that in-class analogs cannot serve as reliable functional surrogates.

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide: Quantitative Differentiation Evidence Guide


Computational Lipophilicity (logP) vs. Drug-Like Optimal Range: Implications for Membrane Permeability

The target compound exhibits a calculated logP of 4.10 [1], placing it 1.10 log units above the upper boundary of the generally accepted optimal drug-like lipophilicity range (logP 1–3) [2]. This elevated lipophilicity predicts enhanced passive membrane permeability and potential blood-brain barrier penetration compared to more polar thiazole-benzamide analogs. For context, the consensus logP of drug-like oral small molecules averages approximately 2.5 [2]. The alternative computational estimate from PrenDB (logP 3.38) also exceeds the central tendency of approved oral drugs. No experimentally measured logP or logD data are available for this compound or its closest regioisomeric analogs, so all lipophilicity comparisons remain computational.

Lipophilicity Membrane Permeability ADME Prediction

Topological Polar Surface Area (tPSA) and Predicted Oral Bioavailability

The target compound's calculated tPSA of 75.0 Ų [1] falls well below the Veber rule threshold of 140 Ų [2], predicting favorable oral absorption potential. Combined with 6 rotatable bonds (below the Veber limit of 10) and 2 hydrogen bond donors / 4 hydrogen bond acceptors [1], the compound meets both the Lipinski and Veber drug-likeness filters with zero violations. This tPSA value is comparable to many marketed CNS-active drugs, which typically cluster in the tPSA range of 40–90 Ų [3]. No experimental permeability (Papp, Caco-2, or MDCK) data are available. The sulfonyl-oxidized analog, in contrast, would be expected to carry a substantially higher tPSA (estimated >100 Ų), potentially reducing its passive permeability.

Oral Bioavailability Veber Rules Drug-Likeness

Class-Level Pharmacological Precedent: Thiazol-2-yl-Benzamide Scaffold as ZAC and P2X3 Receptor Modulators

While no biological data exist for the target compound itself, the thiazol-2-yl-benzamide scaffold class has been pharmacologically validated. N-(thiazol-2-yl)-benzamide analogs have been characterized as the first selective antagonists of the zinc-activated channel (ZAC), with reported IC50 values of 1–3 μM in Xenopus oocyte two-electrode voltage clamp assays [1]. Separately, a distinct series of 1,3-thiazol-2-yl substituted benzamides has been patented by Bayer as P2X3 receptor inhibitors [2], with filapixant (a clinical-stage analog) demonstrating pIC50 of 8.15 (IC50 ≈ 7 nM) against human P2X3 in intracellular calcium assays [3]. The target compound, bearing the 3,4-dimethoxyphenyl and 2-ethylthio substitutions, represents a structurally distinct chemotype within this broader scaffold family that remains pharmacologically untested. Its uncharacterized status offers an opportunity for novel target identification without pre-existing bias from published data.

ZAC Channel P2X3 Receptor Ion Channel Pharmacology

Chemical Probe Novelty: Zero Publications as a Strategic Advantage for Unbiased Target Deconvolution

The target compound is confirmed to have zero associated publications in the ChEMBL database and no reported biological activities [1]. This distinguishes it from extensively characterized thiazole-benzamide analogs where prior pharmacological annotation may introduce confirmation bias in screening campaigns. In contrast, many commercially available analogs within this scaffold class carry pre-existing activity annotations (e.g., antimicrobial MIC values of 8–16 μg/mL reported for structural analogs , or α-glucosidase inhibition IC50 of 12.18–79.34 μM for the broader thiazole-benzamide series [2]). The absence of published data for the target compound makes it particularly valuable for phenotypic screening and chemoproteomic target identification studies where an unbiased chemical starting point is methodologically advantageous. Purchasers should note that this novelty also implies complete absence of toxicity, pharmacokinetic, or selectivity data.

Chemical Probe Target Deconvolution Novelty

Recommended Research and Procurement Application Scenarios for N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide (CAS 922689-79-0)


Phenotypic Screening for Novel Ion Channel Modulators (ZAC, P2X3, or Orphan Channels)

Based on the validated pharmacological activity of the thiazol-2-yl-benzamide scaffold as ZAC antagonists (IC50 1–3 μM) [1] and P2X3 inhibitors [2], the target compound should be prioritized for screening against purinergic and zinc-activated ion channel panels. The computationally predicted elevated logP (4.10) [3] and moderate tPSA (75 Ų) [3] suggest the compound can access intracellular binding sites that may be inaccessible to more polar scaffold analogs. Procurement rationale: the unique 3,4-dimethoxyphenyl / 2-ethylthio combination is unrepresented in any published ion channel SAR study, offering the potential for novel selectivity profiles.

Unbiased Chemical Probe for Target Deconvolution via Chemoproteomics

The compound's confirmed zero-publication status in ChEMBL [3] makes it an ideal starting point for chemical proteomics approaches (e.g., affinity-based protein profiling, thermal proteome profiling, or photoaffinity labeling). Unlike pre-annotated analogs that carry target bias from prior literature, this compound enables truly unbiased cellular target identification. The thioether moiety at the 2-position of the benzamide ring provides a potential handle for metabolic labeling or derivatization without ablating the core pharmacophore. The 2-ethylthio group also serves as a latent attachment point for linker conjugation in probe design, a feature not available in the sulfonyl-oxidized variant.

SAR Expansion Library Core for Dimethoxyphenyl-Thiazole-Benzamide Chemical Space Exploration

Procure this compound as the reference core for a systematic structure-activity relationship (SAR) study comparing: (a) 3,4-dimethoxy vs. 2,4-dimethoxy (CAS 922641-98-3) vs. 2,5-dimethoxy (CAS 898458-79-2) phenyl substitution; (b) 2-ethylthio vs. 3-ethylthio (CAS 941891-19-6) vs. 4-ethylthio (CAS 898429-31-7) benzamide regioisomers; and (c) sulfide vs. sulfone oxidation state. The computational drug-likeness profile (zero Veber and Lipinski violations) [3] supports the suitability of this scaffold for lead optimization programs targeting oral bioavailability. Class-level precedence for α-glucosidase inhibition (IC50 12–79 μM) [4] and antifungal activity (EC50 0.65–0.87 mg/L) [5] provides additional therapeutic axes for SAR exploration.

In Vitro ADME/DMPK Profiling to Establish Experimental Baselines for the 2-Ethylthio Benzamide Series

Given the complete absence of experimental ADME data for this compound [3], it is an ideal candidate for establishing baseline metabolic stability, plasma protein binding, CYP inhibition, and permeability (Caco-2 or PAMPA) parameters for the 2-ethylthio benzamide subclass. The computational logP of 4.10 [3] predicts high metabolic clearance risk via CYP3A4/2C9 oxidation, but the 3,4-dimethoxyphenyl group may exhibit different regioselective metabolism compared to 2,4- or 2,5-substituted analogs, potentially offering metabolic stability advantages that can only be resolved experimentally. This profiling is a prerequisite for any in vivo pharmacology studies.

Quote Request

Request a Quote for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.